molecular formula C17H19NO2S B13082640 methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate CAS No. 1624272-57-6

methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate

Cat. No.: B13082640
CAS No.: 1624272-57-6
M. Wt: 301.4 g/mol
InChI Key: DNLBQBYLDNFKGK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a benzhydryl group attached to a sulfur atom, which is further connected to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzhydryl chloride, L-cysteine, and methyl acrylate.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C) and may require solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzhydryl group, yielding simpler amino acid derivatives.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler amino acid derivatives.

    Substitution: Various substituted amino acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Peptides: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can be used as a building block in the synthesis of peptides and peptidomimetics.

    Chiral Catalysts: The compound can serve as a ligand in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Modification: The compound can be used to modify proteins through thiol-disulfide exchange reactions.

Medicine

    Drug Development:

    Prodrug Design: The compound can be modified to create prodrugs that release active drugs under specific physiological conditions.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the sulfur atom can participate in redox reactions or form disulfide bonds. The compound may also act as a competitive inhibitor by mimicking the natural substrate of the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-mercaptopropanoate: Similar structure but lacks the benzhydryl group.

    Methyl (2S)-2-amino-3-(4-methylbenzhydrylsulfanyl)propanoate: Contains a methyl-substituted benzhydryl group.

    Methyl (2S)-2-amino-3-(4-chlorobenzhydrylsulfanyl)propanoate: Contains a chloro-substituted benzhydryl group.

Uniqueness

Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is unique due to the presence of the benzhydryl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and provide unique properties compared to other similar compounds.

Properties

CAS No.

1624272-57-6

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate

InChI

InChI=1S/C17H19NO2S/c1-20-17(19)15(18)12-21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12,18H2,1H3/t15-/m1/s1

InChI Key

DNLBQBYLDNFKGK-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.